molecular formula C9H7FO2 B15305357 2-Acetyl-3-fluorobenzaldehyde

2-Acetyl-3-fluorobenzaldehyde

Cat. No.: B15305357
M. Wt: 166.15 g/mol
InChI Key: QCMWDBGMAKUCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-3-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C9H7FO2. It is characterized by a strong fruity odor and has garnered significant attention due to its various applications in research and industry.

Synthetic Routes and Reaction Conditions:

    Claisen-Schmidt Condensation: This method involves the reaction of 3-fluorobenzaldehyde with acetone under basic conditions to form this compound.

    Microwave-Assisted Synthesis: This method enhances the reaction rate and yield by using microwave irradiation.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Claisen-Schmidt condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalysts can further enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-acetyl-3-fluorobenzoic acid.

    Reduction: Formation of 2-acetyl-3-fluorobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-3-fluorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-acetyl-3-fluorobenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biological processes. The fluorine atom can influence the reactivity and stability of the compound, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison:

  • Reactivity: 2-Acetyl-3-fluorobenzaldehyde is more reactive than 3-fluorobenzaldehyde and 4-fluorobenzaldehyde due to the presence of the acetyl group, which can participate in additional chemical reactions .
  • Applications: While all fluorobenzaldehyde isomers have applications in organic synthesis, this compound is unique due to its dual functional groups (aldehyde and acetyl), making it more versatile in chemical transformations .

Properties

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

2-acetyl-3-fluorobenzaldehyde

InChI

InChI=1S/C9H7FO2/c1-6(12)9-7(5-11)3-2-4-8(9)10/h2-5H,1H3

InChI Key

QCMWDBGMAKUCNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)C=O

Origin of Product

United States

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